![molecular formula C18H14ClN5O B3998713 N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide](/img/structure/B3998713.png)
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide
Overview
Description
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties . This particular compound features a benzimidazole core fused with a pyrazole ring and a chlorobenzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Mechanism of Action
Target of Action
The primary target of this compound is human glucokinase (GK) . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose.
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of an enzyme or protein by binding an effector molecule at the protein’s allosteric site (a site other than the protein’s active site). This binding results in a conformational change, affecting the protein’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway and glucose metabolism . As GK is activated, it enhances the conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways. This leads to a decrease in blood glucose levels, which is beneficial for the management of type-2 diabetes .
Result of Action
The activation of GK by this compound leads to significant hypoglycemic effects . By enhancing glucose metabolism, it helps lower blood glucose levels, which is particularly beneficial in the treatment of type-2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.
Coupling Reactions: The benzimidazole and pyrazole intermediates are then coupled using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chlorobenzamide Addition: Finally, the chlorobenzamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.
Reduction: Reduction reactions can be performed on the nitro groups if present in the benzimidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antimicrobial and anticancer properties.
Pyrazole: Used in various pharmaceuticals for its anti-inflammatory and analgesic effects.
Chlorobenzamide: Known for its antimicrobial activity.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSLEOQJXBTNNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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